molecular formula C9H12N2S B6240571 2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile CAS No. 1372539-20-2

2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile

Cat. No.: B6240571
CAS No.: 1372539-20-2
M. Wt: 180.3
InChI Key:
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Description

2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a methyl group, an isopropyl group, and a cyano group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1372539-20-2

Molecular Formula

C9H12N2S

Molecular Weight

180.3

Purity

95

Origin of Product

United States

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